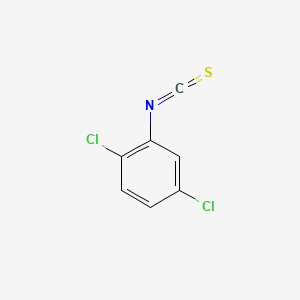

2,5-Dichlorophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTPBGFVWWSHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187493 | |

| Record name | 2,5-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-42-3 | |

| Record name | 2,5-Dichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,5-Dichlorophenyl Isothiocyanate in Medicinal Chemistry

Executive Summary

2,5-Dichlorophenyl isothiocyanate (CAS 3386-42-3) is a high-value electrophilic building block utilized extensively in the synthesis of heterocycles and peptidomimetics. Distinguished by the steric bulk and electron-withdrawing nature of the ortho- and meta- chlorine substituents, this reagent offers unique reactivity profiles compared to its unsubstituted phenyl analogs. It serves as a critical pharmacophore generator for thiourea-based inhibitors (e.g., 5-LOX, autotaxin) and fused heterocyclic systems (thiazoles, thiohydantoins) prevalent in oncology and infectious disease research. This guide provides a comprehensive technical analysis of its properties, synthetic utility, and safe handling protocols.

Part 1: Identity & Physicochemical Profile[1]

The 2,5-dichlorophenyl moiety imparts significant lipophilicity and metabolic stability to drug candidates. The isothiocyanate (-N=C=S) group is highly electrophilic, reacting readily with nucleophiles under mild conditions.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 3386-42-3 |

| IUPAC Name | 1,4-Dichloro-2-isothiocyanatobenzene |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| Physical State | Crystalline Solid (often beige to white) |

| Melting Point | 117 °C (Lit.) [1] |

| Boiling Point | 145–147 °C at 15 mmHg [2] |

| Density | 1.425 g/mL at 25 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMSO, DMF; Hydrolyzes in water |

| Stability | Moisture sensitive; Store under inert gas at 2–8 °C |

Part 2: Synthetic Utility & Reactivity

Electronic Structure & Reactivity

The reactivity of 2,5-dichlorophenyl isothiocyanate is governed by the cumulative electron-withdrawing inductive effect (-I) of the chlorine atoms.

-

Enhanced Electrophilicity: The central carbon of the isothiocyanate group is more electron-deficient than in phenyl isothiocyanate, accelerating nucleophilic attack by amines or hydrazines.

-

Steric Influence: The chlorine at the ortho- (2-position) creates steric hindrance, which can improve selectivity by retarding the formation of bis-adducts or hindering attack by bulky nucleophiles.

Core Reaction Pathways

The compound acts as a "linchpin" reagent, converting simple amines into complex heterocyclic scaffolds.

Workflow Visualization: Reaction Tree

The following diagram illustrates the divergence of pathways from the core isothiocyanate to bioactive heterocycles.

Figure 1: Divergent synthesis pathways. The isothiocyanate serves as the precursor to the thiourea intermediate, which is the branch point for heterocyclic cyclization.

Part 3: Applications in Drug Discovery

Enzyme Inhibitors

The 2,5-dichlorophenyl thiourea motif is a privileged scaffold in medicinal chemistry.

-

Autotaxin Inhibitors: Reaction with piperazine or pipemidic acid derivatives yields potent autotaxin inhibitors. The 2,5-dichloro substitution is critical for fitting into the hydrophobic pocket of the enzyme [3].

-

5-Lipoxygenase (5-LOX) Inhibitors: Thiourea derivatives synthesized from this ITC have demonstrated nanomolar inhibition of 5-LOX, an enzyme key to inflammatory pathways [4].

Antimicrobial Agents

Thioureas derived from 2,5-dichlorophenyl isothiocyanate exhibit broad-spectrum antimicrobial activity. The lipophilicity provided by the chlorines enhances cell membrane permeability, while the thiourea moiety chelates metal ions essential for bacterial metalloenzymes.

Part 4: Experimental Protocols

Protocol: Synthesis of N-(2,5-Dichlorophenyl)-N'-substituted Thiourea

This protocol describes the standard coupling of the isothiocyanate with a secondary amine (e.g., a piperazine derivative) to form a thiourea, a common step in generating library compounds.

Reagents:

-

2,5-Dichlorophenyl isothiocyanate (1.0 equiv)

-

Amine substrate (e.g., N-methylpiperazine) (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Triethylamine (Et₃N) (Optional, if amine is a salt)

Procedure:

-

Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Note: If the amine is a hydrochloride salt, add Et₃N (1.2 mmol) and stir for 10 minutes to liberate the free base.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Add 2,5-dichlorophenyl isothiocyanate (1.0 mmol, 204 mg) dropwise as a solution in DCM (2 mL).

-

Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions, though the 2,5-dichloro substitution provides some steric protection.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the isothiocyanate by TLC (Hexane:Ethyl Acetate) or LC-MS.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution).

-

-

Characterization: Confirm structure via ¹H NMR (distinct downfield NH signals) and Mass Spectrometry.

Synthesis of the Isothiocyanate (Reference Route)

While commercially available, it can be synthesized from 2,5-dichloroaniline.

Figure 2: Synthesis from aniline. The "Green" route uses CS₂ and a desulfurizing agent to avoid toxic thiophosgene.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]

-

Serious Eye Damage: Category 1.[1]

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

-

Sensitization: Respiratory and Skin Sensitizer.

Critical Handling Protocols:

-

Lachrymator: This compound is a potent lachrymator (tear gas effect). Always handle within a functioning chemical fume hood.

-

Decontamination: Spills should be treated with an aqueous solution of 5% ammonia or 10% sodium carbonate to hydrolyze the isothiocyanate to the corresponding urea/amine.

-

Storage: Store in a tightly sealed container at 2–8 °C. Moisture causes hydrolysis to the insoluble 1,3-bis(2,5-dichlorophenyl)urea, which appears as a white precipitate.

References

- Google Patents.WO2011053597A1 - Pipemidic acid derivative autotaxin inhibitors.

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link][2][3]

-

PubChem. 2,5-Dichlorophenyl isothiocyanate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorophenyl Isothiocyanate from 2,5-Dichloroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorophenyl isothiocyanate, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is on the established and efficient conversion of 2,5-dichloroaniline. This document delves into the mechanistic underpinnings of the key synthetic routes, offers detailed, field-proven experimental protocols, and emphasizes the critical safety and handling procedures required. Furthermore, it explores alternative, safer methodologies, providing a comparative analysis to aid in method selection. The guide is structured to equip researchers with the necessary knowledge to confidently and safely execute this synthesis, troubleshoot potential issues, and understand the chemical principles governing the transformation.

Introduction and Strategic Importance

2,5-Dichlorophenyl isothiocyanate serves as a crucial building block in the synthesis of a wide array of bioactive molecules. The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed in the construction of thioureas, thioamides, and other sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and crop protection science.

The synthesis of this intermediate from the readily available 2,5-dichloroaniline is a common yet critical transformation. The selection of the synthetic route often depends on a balance of efficiency, scalability, and, most importantly, safety. This guide will primarily detail the two most prevalent methods: the direct thiocarbonylation using thiophosgene and the two-step approach via a dithiocarbamate intermediate using carbon disulfide.

Characterization of the Starting Material: 2,5-Dichloroaniline

A thorough understanding of the starting material is paramount for a successful and reproducible synthesis. 2,5-Dichloroaniline is a crystalline solid at room temperature.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |

| Molecular Weight | 162.02 g/mol | PubChem[1] |

| Appearance | Colorless to brown crystalline solid | PubChem[1] |

| Melting Point | 49-51 °C | PubChem[1] |

| Boiling Point | 251 °C | PubChem[1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene | PubChem[1] |

Prior to use, it is essential to verify the purity of the 2,5-dichloroaniline, as impurities can lead to side reactions and complicate purification of the final product. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for purity assessment.[3]

Synthetic Methodologies: A Comparative Analysis

Two primary pathways dominate the synthesis of aryl isothiocyanates from their corresponding anilines. The choice between them is a critical decision based on available facilities, safety protocols, and desired scale.

Method A: The Thiophosgene Route - The "Signature" Reaction

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly efficient method for the direct synthesis of isothiocyanates.[4][5]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, forming a thiocarbamoyl chloride intermediate. Subsequent elimination of two molecules of hydrogen chloride, typically facilitated by a base, yields the isothiocyanate.

Caption: Reaction mechanism of isothiocyanate synthesis using thiophosgene.

Advantages:

-

High Yields: This method is known for producing excellent yields of the desired isothiocyanate.

-

Direct Conversion: It is a one-step process from the aniline.

Disadvantages:

-

Extreme Toxicity of Thiophosgene: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[6] It is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled.[6] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Strict Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze thiophosgene and lead to the formation of byproducts.

Method B: The Carbon Disulfide Route - A Safer Alternative

A widely adopted and safer alternative to the thiophosgene method involves the use of carbon disulfide (CS₂).[7][8] This is typically a two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt.[4]

Mechanism:

-

Dithiocarbamate Salt Formation: The primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine, sodium hydroxide) to form a dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of desulfurizing agents can be employed, including tosyl chloride, iodine, hydrogen peroxide, and phosgene derivatives.[4][9]

Caption: General workflow for isothiocyanate synthesis via the carbon disulfide method.

Advantages:

-

Enhanced Safety: This method avoids the use of the highly toxic thiophosgene. While carbon disulfide is flammable and has its own hazards, it is generally considered less acutely toxic than thiophosgene.

-

Milder Reaction Conditions: The reaction can often be carried out under milder conditions.

-

Versatility of Desulfurizing Agents: A range of desulfurizing agents can be chosen based on substrate compatibility and desired reaction conditions.

Disadvantages:

-

Two-Step Process: The reaction requires the formation and sometimes isolation of the dithiocarbamate intermediate.

-

Potentially Longer Reaction Times: The overall process may be more time-consuming than the direct thiophosgene method.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol for Method A: Thiophosgene Synthesis

Materials and Reagents:

-

2,5-Dichloroaniline

-

Thiophosgene (handle with extreme caution)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert atmosphere.

-

Reagent Charging: Dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous DCM and add it to the reaction flask. Add triethylamine (2.2 eq) to the solution.

-

Thiophosgene Addition: Cool the mixture to 0 °C using an ice bath. Dilute thiophosgene (1.1 eq) with anhydrous DCM in the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or heptane).

Protocol for Method B: Carbon Disulfide and Tosyl Chloride Synthesis

This protocol utilizes tosyl chloride as the desulfurizing agent, which is a reliable and efficient choice.[10]

Materials and Reagents:

-

2,5-Dichloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N), freshly distilled

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware as in Method A.

Step-by-Step Procedure:

-

Dithiocarbamate Formation (in situ): In a round-bottom flask, dissolve 2,5-dichloroaniline (1.0 eq) in DCM. Add triethylamine (2.2 eq) and cool the mixture to 0 °C. Add carbon disulfide (1.2 eq) dropwise. Stir the mixture at 0 °C for 1 hour.

-

Desulfurization: To the in situ generated dithiocarbamate salt, add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 2,5-dichlorophenyl isothiocyanate by vacuum distillation or recrystallization.

Product Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the isothiocyanate carbon.

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful synthesis.

-

Purity Analysis: GC-MS or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Safety and Handling Considerations

-

Thiophosgene: Due to its extreme toxicity, all work with thiophosgene must be conducted in a certified chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles, is mandatory. A nearby emergency shower and eyewash station are essential. Any waste containing thiophosgene must be quenched and disposed of according to institutional and regulatory guidelines.

-

Carbon Disulfide: Carbon disulfide is highly flammable and has a low flash point. It is also toxic. All handling should be done in a well-ventilated fume hood, away from ignition sources.

-

2,5-Dichloroaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during quenching steps.

Conclusion

The synthesis of 2,5-dichlorophenyl isothiocyanate from 2,5-dichloroaniline is a well-established transformation with multiple viable routes. The thiophosgene method offers a direct and high-yielding approach but requires stringent safety precautions due to the extreme toxicity of the reagent. The carbon disulfide method provides a significantly safer alternative, proceeding through a dithiocarbamate intermediate. The choice of method will ultimately be guided by the specific needs of the laboratory, considering factors such as scale, available safety infrastructure, and environmental considerations. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

-

CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent. Google Patents.

-

CN102838457A - Synthesis method of 2, 5-dichlorophenol. Google Patents.

-

CN105873900A - Method for diazotizing 2,5-dichloroaniline. Google Patents.

-

Synthesis of Isothiocyanates: An Update. M. B. G. de Souza, et al. Molecules.

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules.

-

2,5-Dichloroaniline - analysis. Analytice.

-

US3923852A - Preparation of substituted isothiocyanates. Google Patents.

-

Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.

-

Isothiocyanate synthesis. Organic Chemistry Portal.

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

-

Thiophosgene in Organic Synthesis. Satyavan Sharma. Synthesis.

-

A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate.

-

2,5-Dichloroaniline. PubChem.

-

Thiophosgene. PubChem.

-

2,5-Dichloroaniline. Wikipedia.

-

Isopropyl isothiocyanate. NIST WebBook.

Sources

- 1. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cbijournal.com [cbijournal.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

2,5-Dichlorophenyl Isothiocyanate: A Strategic Scaffold in Heterocyclic Chemistry

Executive Summary

This technical guide examines 2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) as a high-value electrophilic building block in the synthesis of bioactive heterocycles. Unlike unsubstituted phenyl isothiocyanates, the 2,5-dichloro substitution pattern introduces specific steric and electronic properties—most notably the ortho-chloro effect—that influence both reaction kinetics and the pharmacological profile of the final drug candidates. This guide details the synthesis of 1,2,4-triazoles, thiazoles, and quinazolinones, supported by validated protocols and mechanistic insights.

Physicochemical Profile & Reactivity

2,5-DCPITC (CAS: 3386-42-3) is characterized by the highly electrophilic isothiocyanate (–N=C=S) cumulative double bond system. The central carbon is the primary site for nucleophilic attack.

Structural Implications[1]

-

Electronic Effect: The chlorine atoms at positions 2 and 5 exert an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isothiocyanate carbon compared to phenyl isothiocyanate.

-

Steric Effect (The Ortho Factor): The chlorine at position 2 provides significant steric bulk. This protects the resulting thiourea/heterocycle linkage from metabolic hydrolysis in vivo but may require elevated reaction temperatures (reflux) during synthesis to overcome the energy barrier for nucleophilic attack.

-

Lipophilicity: The dichlorophenyl moiety significantly increases the logP of the final molecule, enhancing membrane permeability—a critical trait for antifungal and antimicrobial drug discovery.

Technical Specifications

| Property | Value | Note |

| Molecular Weight | 204.08 g/mol | |

| Appearance | Crystalline solid / Low-melting solid | MP: ~24-26°C (often liquid in warm labs) |

| Boiling Point | 145–147 °C | @ 15 mmHg |

| Density | 1.425 g/mL | High density aids phase separation in aqueous workups |

| Reactivity Class | Hard/Soft Electrophile | Reacts preferentially with soft nucleophiles (S-nucleophiles) and amines |

Core Synthetic Pathways

The versatility of 2,5-DCPITC lies in its ability to form thiourea intermediates which serve as precursors for ring closure.

Pathway Logic Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2,5-DCPITC.

Figure 1: Divergent synthetic pathways utilizing 2,5-DCPITC as the central electrophile.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scale-up potential.

Synthesis of 1,2,4-Triazole-3-thiones

This scaffold is ubiquitous in antifungal agents (e.g., structurally related to fluconazole pharmacophores).

Mechanism: Nucleophilic addition of a hydrazide to the ITC forms a thiosemicarbazide, followed by base-catalyzed dehydrative cyclization.

Protocol:

-

Thiosemicarbazide Formation:

-

Dissolve 2,5-DCPITC (10 mmol) in absolute ethanol (20 mL).

-

Add equimolar aryl/alkyl acid hydrazide (10 mmol) dropwise.

-

Critical Step: Reflux for 4–6 hours. Note: The 2-Cl steric bulk may require longer reflux times than phenyl ITC.

-

Cool to room temperature.[1][2] The thiosemicarbazide usually precipitates. Filter and recrystallize from ethanol.

-

-

Cyclization:

-

Suspend the thiosemicarbazide intermediate in 2N NaOH (20 mL).

-

Reflux for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) for disappearance of the starting material.

-

Cool and acidify with dilute HCl to pH 3–4.

-

Filter the resulting precipitate (the triazole-thione) and wash with cold water.

-

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are privileged structures in oncology (kinase inhibitors).

Protocol:

-

Condensation:

-

Cyclization:

-

Dissolve the intermediate in glacial acetic acid or ethanol containing anhydrous sodium acetate.

-

Reflux for 2–4 hours.

-

Validation: The formation of the cyclic product is confirmed by the disappearance of the carboxylic acid -OH stretch in IR (approx. 2500–3300 cm⁻¹) and the appearance of the cyclic amide (C=O) peak.

-

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have observed specific failure modes with this reagent.

| Issue | Root Cause | Corrective Action |

| Low Yield (Step 1) | Steric hindrance of 2-Cl prevents nucleophilic attack. | Switch solvent to DMF or Dioxane to allow higher reflux temperatures (>100°C). |

| Oily Products | High lipophilicity of the 2,5-dichloro group makes crystallization difficult. | Use trituration with diethyl ether or hexane/ethanol mixtures to induce crystallization. |

| Hydrolysis | Moisture in solvent competes with the nucleophile. | Use anhydrous solvents and a drying tube. The ITC is sensitive to moisture over time. |

Mechanism of Action: The Hantzsch Thiazole Synthesis

When reacting 2,5-DCPITC with primary amines followed by

Figure 2: Step-wise mechanism for the Hantzsch synthesis of thiazoles using 2,5-DCPITC.

Safety & Handling

2,5-Dichlorophenyl isothiocyanate is a lachrymator and a potent skin sensitizer.

-

Engineering Controls: All reactions must be performed in a functioning fume hood.

-

PPE: Nitrile gloves are insufficient for prolonged contact; double-gloving or using laminate gloves is recommended for neat handling.

-

Quenching: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the volatile ITC into a non-volatile thiourea derivative before disposal.

References

-

Synthesis of 1,2,4-Triazoles: Nguyen, T. et al. "Synthesis of 1,2,4-triazole compounds via cyclocondensation of thiosemicarbazides."[2] ISRES, 2021.

-

Thiazole Synthesis: "Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives." ResearchGate, 2025.[4]

-

Quinazolinone Pathways: Mohareb, R.M. et al. "Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives." Acta Chim.[4] Slov., 2018.[4]

-

Chemical Properties: "2,5-Dichlorophenyl isothiocyanate Product Data." PubChem, CID 137915.[5]

-

Green Chemistry Approaches: "Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones." MDPI, 2023.

Sources

Reactivity of the isothiocyanate group in 2,5-Dichlorophenyl isothiocyanate.

Topic: Reactivity of the Isothiocyanate Group in 2,5-Dichlorophenyl Isothiocyanate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Reactivity Profile, Mechanistic Dynamics, and Synthetic Utility

Executive Summary

2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC; CAS 3386-42-3) is a highly specialized electrophilic building block used in the synthesis of sulfur-containing heterocycles and thiourea derivatives. Its reactivity is defined by a unique tension between electronic activation (induced by the electron-withdrawing chlorine atoms) and steric deceleration (imposed by the ortho-chloro substituent). This guide analyzes these competing forces to provide an optimized framework for its application in drug discovery and organic synthesis.

Molecular Architecture & Reactivity Profile

The reactivity of the isothiocyanate (-N=C=S) group in 2,5-DCP-ITC is governed by the specific substitution pattern on the phenyl ring.

2.1 Electronic Activation (Inductive Effect)

The isothiocyanate carbon is inherently electrophilic (

-

2-Position (Ortho): Inductive withdrawal increases the positive charge density on the NCS carbon.

-

5-Position (Meta): Reinforces electron withdrawal (

for Cl), preventing electron density donation back to the ring.

Result: The NCS carbon is significantly more electrophilic than in unsubstituted phenyl isothiocyanate, theoretically increasing the rate of nucleophilic attack.

2.2 Steric Modulation (The Ortho Effect)

Despite the electronic activation, the chlorine atom at the C2 position introduces significant steric bulk (

-

Trajectory Interference: The ortho-chloro group partially occludes the Bürgi-Dunitz trajectory required for nucleophilic attack.

-

Kinetic Consequence: While the thermodynamic driving force for addition is high (due to electrophilicity), the kinetic rate constant (

) is often lower for bulky nucleophiles compared to para-substituted analogs.

Table 1: Comparative Reactivity Factors

| Feature | 2,5-Dichlorophenyl ITC | Phenyl ITC | Impact on Reactivity |

| Electronic Effect | Strong -I (2 x Cl) | Neutral | Increases Electrophilicity |

| Steric Hindrance | High (Ortho-Cl) | Low | Decreases |

| Lipophilicity (cLogP) | ~4.6 | ~3.2 | Enhances membrane permeability / binding affinity |

| Primary Application | Thiohydantoins, Thiazoles | General Thioureas | Scaffold construction |

Mechanistic Deep Dive

The reaction of 2,5-DCP-ITC with nucleophiles (e.g., primary amines) follows an addition mechanism to form a thiourea. The pathway is visualized below, highlighting the steric interaction.

Figure 1: Mechanistic pathway of amine addition to 2,5-DCP-ITC. The yellow node represents the energy barrier influenced by the ortho-chloro substituent.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diarylthioureas

Context: This reaction is the standard method for derivatizing amines. Due to the steric hindrance of 2,5-DCP-ITC, elevated temperatures or stronger bases may be required compared to simple phenyl isothiocyanate.

Reagents:

-

2,5-Dichlorophenyl isothiocyanate (1.0 equiv)[1]

-

Primary Amine (e.g., Aniline derivative) (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Base: Triethylamine (Et3N) (optional, accelerates reaction)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the primary amine in 5 mL of anhydrous EtOH.

-

Addition: Add 1.0 mmol of 2,5-Dichlorophenyl isothiocyanate dropwise at room temperature (RT).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Et3N prior to ITC addition.

-

-

Reaction: Stir the mixture.

-

Optimization: If no precipitate forms after 1 hour, heat to reflux (approx. 78°C) for 2-4 hours. The ortho-Cl often necessitates thermal activation for completion.

-

-

Isolation: Cool the mixture to 0°C. The thiourea product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold EtOH (2 x 5 mL), and dry under vacuum. Recrystallize from EtOH/Water if necessary.

Protocol B: Heterocyclic Cyclization (Thiohydantoin Scaffold)

Context: 2,5-DCP-ITC is a critical precursor for thiohydantoin-based anti-androgens (e.g., Enzalutamide analogs). This protocol describes the cyclization with an amino acid ester.

Workflow Diagram:

Figure 2: Two-step synthesis of 3-(2,5-dichlorophenyl)-2-thiohydantoins.

Detailed Procedure:

-

Coupling: Mix amino acid methyl ester hydrochloride (10 mmol) and Et3N (11 mmol) in DCM (20 mL). Stir for 15 min.

-

Addition: Add 2,5-DCP-ITC (10 mmol) and stir at reflux for 6 hours.

-

Cyclization: Evaporate solvent. Redissolve the intermediate thiourea in EtOH (20 mL) and add conc. HCl (2 mL). Reflux for 2-4 hours to induce cyclization via elimination of methanol.

-

Workup: Pour into ice water. Filter the resulting precipitate.

Applications in Drug Discovery[2]

The 2,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry.

-

Bioisosterism: The isothiocyanate group serves as a precursor to thiohydantoins , which mimic the hydantoin ring found in anticonvulsants, but with enhanced lipophilicity due to the sulfur atom and the dichlorophenyl ring.

-

Covalent Inhibition: While less common than acrylamides, isothiocyanates can covalently modify cysteine residues in proteins. The 2,5-dichloro substitution tunes the reactivity, preventing indiscriminate reactivity (promiscuity) while maintaining potency against the target cysteine.

-

Anti-Androgens: The 2,5-dichloro motif is structurally similar to the pharmacophore in Enzalutamide (which uses a substituted benzonitrile), providing a scaffold for androgen receptor antagonists.

Safety & Handling

Hazard Classification:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

Lachrymator: Potent eye irritant.

Precautions:

-

Moisture Sensitivity: Isothiocyanates hydrolyze slowly to amines and COS. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory. All operations must be performed in a functioning fume hood.

References

-

PubChem. (2025).[2] 2,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS.[1][2] National Library of Medicine. [Link]

- Molina, P., et al. (1989). Isothiocyanates in Heterocyclic Synthesis. Sulfur Reports.

-

Campos, F., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI Proceedings. [Link]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

Sources

The Art of Covalent Inquiry: A Technical Guide to Developing Novel Chemical Probes with 2,5-Dichlorophenyl Isothiocyanate

Introduction: The Untapped Potential of a Dichlorinated Scaffold

In the dynamic landscape of chemical biology and drug discovery, the development of sophisticated tools to interrogate complex biological systems is paramount. Among the arsenal of reactive functionalities available to the modern researcher, the isothiocyanate group stands out for its ability to form stable, covalent bonds with nucleophilic residues in proteins. This guide delves into the specific application of 2,5-Dichlorophenyl Isothiocyanate as a core building block for the rational design and synthesis of novel chemical probes. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, making it a highly reactive and versatile warhead for covalent targeting.[1] This increased reactivity, coupled with the specific steric and electronic properties conferred by the dichlorophenyl moiety, offers a unique opportunity to develop a new generation of chemical probes with tailored selectivity and potency.

This in-depth guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the power of 2,5-Dichlorophenyl Isothiocyanate. We will explore the principles of probe design, provide detailed synthetic protocols, and outline experimental workflows for target identification and validation, all while grounding our discussion in the established principles of chemical biology and covalent ligand discovery.

Core Principles of Probe Design with 2,5-Dichlorophenyl Isothiocyanate

The design of an effective chemical probe is a multi-faceted challenge that requires a deep understanding of both chemistry and biology. When utilizing 2,5-Dichlorophenyl Isothiocyanate as the reactive core, several key considerations come into play.

The Anatomy of a Covalent Probe

A typical covalent chemical probe consists of three essential components:

-

The Warhead: This is the reactive group responsible for forming a covalent bond with the target protein. In our case, the 2,5-dichlorophenyl isothiocyanate moiety serves as a highly electrophilic warhead.

-

The Linker: This component connects the warhead to the reporter tag. The nature of the linker is crucial as it can influence the probe's solubility, cell permeability, and steric accessibility to the target's active site.

-

The Reporter Tag: This functional group enables the detection and identification of the labeled protein. Common reporter tags include biotin for affinity purification and mass spectrometry-based identification, or a fluorophore for imaging applications.

Figure 1: The fundamental components of a covalent chemical probe.

The Chemistry of Covalent Modification

The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic functional groups present in amino acid side chains. The primary targets for isothiocyanates are the amine groups of lysine residues and the N-terminal amine of a protein, as well as the thiol group of cysteine residues.[1] The reaction with an amine forms a stable thiourea linkage.

Figure 2: Reaction of 2,5-Dichlorophenyl Isothiocyanate with a primary amine to form a stable thiourea adduct.

The enhanced electrophilicity of 2,5-Dichlorophenyl Isothiocyanate, due to the inductive effect of the two chlorine atoms, makes it a more potent reactant compared to unsubstituted phenyl isothiocyanate. This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving faster labeling kinetics.

Synthesis of a 2,5-Dichlorophenyl Isothiocyanate-Based Chemical Probe: A Step-by-Step Protocol

This section provides a detailed, field-proven protocol for the synthesis of a hypothetical biotinylated chemical probe derived from 2,5-Dichlorophenyl Isothiocyanate. This probe can be used for activity-based protein profiling (ABPP) to identify novel protein targets.

Materials and Reagents

| Reagent | Supplier | Purity |

| 2,5-Dichlorophenyl isothiocyanate | Sigma-Aldrich | ≥98% |

| N-Boc-1,4-diaminobutane | TCI Chemicals | >98% |

| Biotin-NHS ester | Thermo Fisher | >95% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |

| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |

| Diethyl ether | Fisher Scientific | ACS Grade |

| Saturated aqueous sodium bicarbonate | Lab Preparation | - |

| Brine | Lab Preparation | - |

| Anhydrous sodium sulfate | Sigma-Aldrich | ≥99% |

Synthetic Workflow

The synthesis of the biotinylated probe proceeds in a three-step sequence:

-

Step 1: Synthesis of the Thiourea Intermediate. Reaction of 2,5-Dichlorophenyl Isothiocyanate with the mono-Boc-protected diamine linker.

-

Step 2: Deprotection of the Amine. Removal of the Boc protecting group to reveal the terminal amine for biotinylation.

-

Step 3: Biotinylation. Coupling of the deprotected thiourea intermediate with an activated biotin derivative.

Figure 3: Synthetic workflow for the preparation of a biotinylated chemical probe.

Detailed Experimental Procedures

Step 1: Synthesis of tert-butyl (4-((2,5-dichlorophenyl)carbamothioyl)amino)butylcarbamate

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-1,4-diaminobutane (1.0 g, 5.31 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Add 2,5-Dichlorophenyl isothiocyanate (1.08 g, 5.31 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford the desired Boc-protected thiourea intermediate as a white solid.

Step 2: Synthesis of 1-(4-aminobutyl)-3-(2,5-dichlorophenyl)thiourea

-

Dissolve the Boc-protected thiourea intermediate (from Step 1) in DCM (10 mL) in a 50 mL round-bottom flask.

-

Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Redissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine-thiourea intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of the Final Biotinylated Probe

-

Dissolve the amine-thiourea intermediate (from Step 2, assuming quantitative yield from the previous step) in anhydrous dimethylformamide (DMF, 10 mL) in a 50 mL round-bottom flask.

-

Add triethylamine (TEA, 1.5 equivalents) to the solution.

-

Add Biotin-NHS ester (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution: 5-10% methanol in DCM) to yield the final biotinylated probe as a white solid.

Application of the Chemical Probe: An Experimental Workflow for Target Identification

The synthesized biotinylated probe can be employed in a chemical proteomics workflow to identify its cellular targets. This approach, often referred to as activity-based protein profiling (ABPP), allows for the identification of proteins that are covalently modified by the probe in a complex biological sample.

Experimental Workflow

Figure 4: A typical workflow for activity-based protein profiling (ABPP) using a covalent probe.

Step-by-Step Protocol for Target Identification

-

Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors, but without any thiol-containing reagents like DTT or β-mercaptoethanol that would react with the probe).

-

Probe Labeling: Incubate the cell lysate with the biotinylated 2,5-dichlorophenyl isothiocyanate probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 1 hour) at 37 °C. Include a control sample incubated with vehicle (e.g., DMSO).

-

Affinity Purification: Add streptavidin-coated magnetic beads to the labeled lysate and incubate to capture the biotinylated proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control sample. These proteins are the potential targets of the 2,5-Dichlorophenyl Isothiocyanate-based probe.

Potential Biological Targets and Signaling Pathways

Isothiocyanates are known to modulate a variety of cellular processes, often through the covalent modification of key regulatory proteins. The specific targets of a 2,5-Dichlorophenyl Isothiocyanate-based probe would need to be empirically determined through the workflow described above. However, based on the known reactivity of isothiocyanates, several classes of proteins are likely candidates:

-

Cysteine Proteases: The active site cysteine of these enzymes is a prime target for electrophilic warheads.

-

Kinases: Certain kinases have accessible cysteine residues in or near their active sites that can be targeted by covalent inhibitors.

-

Transcription Factors: Proteins with reactive cysteine or lysine residues that are involved in DNA binding or protein-protein interactions.

-

Ubiquitin-conjugating and -ligating enzymes: These enzymes often rely on a catalytic cysteine residue.

The biological effects of isothiocyanates are frequently linked to the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, many isothiocyanates are known to activate the Nrf2 antioxidant response pathway and inhibit the pro-inflammatory NF-κB pathway.[2]

Figure 5: A hypothetical signaling pathway modulated by a 2,5-Dichlorophenyl Isothiocyanate-based chemical probe.

Conclusion: A Powerful Tool for Covalent Discovery

2,5-Dichlorophenyl Isothiocyanate represents a valuable and highly reactive scaffold for the development of novel covalent chemical probes. Its enhanced electrophilicity, combined with the principles of rational probe design and activity-based protein profiling, provides a powerful platform for the discovery and characterization of new protein targets and the elucidation of complex biological pathways. The protocols and workflows detailed in this guide offer a robust starting point for researchers seeking to explore the potential of this unique chemical entity in their own discovery programs. As with any reactive compound, careful handling and appropriate safety precautions are essential. By combining rigorous chemical synthesis with sophisticated proteomic analysis, the full potential of 2,5-Dichlorophenyl Isothiocyanate as a tool for covalent inquiry can be realized, paving the way for new discoveries in chemical biology and medicine.

References

-

Mi, L., et al. (2008). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 7(10), 4335-4344. [Link]

-

Zhang, Y. (2012). The Molecular Basis that Unifies the Metabolism, Intracellular Uptake and Bioactivities of Isothiocyanates and Related Compounds. Frontiers in Oncology, 2, 105. [Link]

-

PubChem. 2,5-Dichlorophenyl isothiocyanate. [Link]

-

Nakamura, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25-34. [Link]

-

Fimognari, C., & Hrelia, P. (2007). Isothiocyanates as potent inducers of phase II enzymes and apoptosis in human T-leukemia cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 632(1-2), 23-34. [Link]

-

Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of medicinal chemistry, 49(11), 3048–3057. [Link]

-

Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 138(22), 6939–6942. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

-

Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic assessment of host-pathogen interactions. Nature chemical biology, 6(12), 876–879. [Link]

-

Willems, L. I., et al. (2014). A chemical proteomics approach to active-site-directed covalent ligand discovery. Methods in molecular biology (Clifton, N.J.), 1150, 205–216. [Link]

-

Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature chemical biology, 10(9), 760–767. [Link]

Sources

An In-Depth Technical Guide to Exploring the Cytotoxic Effects of 2,5-Dichlorophenyl Isothiocyanate on Cancer Cell Lines

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2][3] These compounds and their synthetic analogs have garnered significant interest in oncology research for their potent anticancer properties.[1][4][5][6][7][8] ITCs are known to exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][4][5][7][9]

This guide focuses on a specific synthetic derivative, 2,5-Dichlorophenyl isothiocyanate (2,5-DCP-ITC) . In vitro studies have indicated its potential as a promising anticancer agent, demonstrating the ability to inhibit the growth of various cancer cell lines at low micromolar concentrations.[10] The biological activity of 2,5-DCP-ITC is thought to stem from the covalent modification of proteins via the reaction of its isothiocyanate group with nucleophilic amino acid residues, thereby altering protein function.[10]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for investigating the cytotoxic effects of 2,5-DCP-ITC. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the underlying molecular mechanisms, grounding our discussion in established scientific principles.

Experimental Framework: A Multi-Faceted Approach to Cytotoxicity Assessment

A thorough investigation of a novel compound's anticancer potential requires a systematic, multi-pronged approach. We begin with broad screening to determine efficacy and progressively narrow our focus to elucidate the specific mechanisms of action. This self-validating workflow ensures that each subsequent step is built upon a solid foundation of empirical data.

Caption: A logical workflow for the comprehensive cytotoxic evaluation of 2,5-DCP-ITC.

Phase 1: Quantifying Cytotoxicity and Determining Potency

The initial and most critical step is to determine the dose-dependent cytotoxic effect of 2,5-DCP-ITC on various cancer cell lines. This allows for the calculation of the 50% growth inhibition (GI50) concentration, a key metric of the compound's potency. We recommend using at least two mechanistically different assays to validate the findings.

Methodology 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 2,5-DCP-ITC in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Methodology 2: LDH Assay for Membrane Integrity

As a confirmatory assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes. This provides a different perspective on cell death compared to the metabolic activity measured by the MTT assay.

Protocol: Lactate Dehydrogenase (LDH) Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation: GI50 Values

Summarize the GI50 values in a clear, tabular format for easy comparison across different cancer cell lines and time points.

| Cancer Cell Line | Tissue of Origin | 2,5-DCP-ITC GI50 (µM) - 48h |

| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] |

| A549 | Lung Carcinoma | [Insert experimental value] |

| PC-3 | Prostate Adenocarcinoma | [Insert experimental value] |

| HeLa | Cervical Carcinoma | [Insert experimental value] |

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of 2,5-DCP-ITC is established, the next logical step is to determine the mode of cell death. The distinction between apoptosis and necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for an anticancer agent.

Methodology: Annexin V & Propidium Iodide (PI) Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for differentiating between apoptotic and necrotic cells.[14][15]

-

Principle of Annexin V: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[16]

-

Principle of Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]

Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol: Annexin V/PI Flow Cytometry

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2,5-DCP-ITC at concentrations around the determined GI50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

-

Q3 (Annexin V- / PI-): Live, healthy cells.

-

Q4 (Annexin V+ / PI-): Early apoptotic cells.

-

Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Q1 (Annexin V- / PI+): Necrotic cells.

Phase 3: Investigating Effects on Cell Cycle Progression

Many ITCs are known to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[9]

Methodology: Propidium Iodide Staining for DNA Content

Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The principle is that PI binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.[17]

Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment: Treat cells as described for the Annexin V assay.

-

Cell Harvesting: Harvest cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[18]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Data Presentation: The data can be presented in a table showing the percentage of cells in each phase of the cell cycle.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | [Insert value] | [Insert value] | [Insert value] |

| 2,5-DCP-ITC (X µM) | [Insert value] | [Insert value] | [Insert value] |

Phase 4: Exploring the Underlying Signaling Pathways

To understand the molecular basis of 2,5-DCP-ITC's cytotoxicity, it is essential to investigate its impact on key intracellular signaling pathways that regulate cell survival and death.

Apoptosis Signaling Cascade

Apoptosis is executed by a family of proteases called caspases.[19] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[20][21][22][23] ITCs have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[24][25][26][27][28]

Caption: Proposed intrinsic apoptosis pathway activated by 2,5-DCP-ITC.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[29][30] Its over-activation is a common feature in many cancers.[29][31] Many anticancer agents, including ITCs, exert their effects by inhibiting this pathway, thereby promoting apoptosis.[9] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, so inhibiting Akt can sensitize cancer cells to cell death.[32]

Caption: Inhibition of the PI3K/Akt survival pathway by 2,5-DCP-ITC.

Conclusion and Future Directions

This guide outlines a robust, multi-phase experimental strategy to comprehensively characterize the cytotoxic effects of 2,5-Dichlorophenyl isothiocyanate. By systematically quantifying its potency, determining the mode of cell death, analyzing cell cycle perturbations, and investigating the modulation of key signaling pathways, researchers can build a strong, evidence-based understanding of its anticancer potential.

Future research should focus on validating these in vitro findings in preclinical in vivo models to assess efficacy and systemic toxicity. Furthermore, identifying the specific protein targets of 2,5-DCP-ITC through techniques like proteomics could reveal novel mechanisms and pave the way for its development as a targeted therapeutic agent. Investigating its potential in combination with existing chemotherapeutic drugs could also be a promising avenue to enhance treatment efficacy and overcome drug resistance.[7]

References

-

Frontiers in Pharmacology. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. Retrieved from [Link]

-

MDPI. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

-

PubMed. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (2011). Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

-

MDPI. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Retrieved from [Link]

-

MDPI. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

-

MDPI. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Retrieved from [Link]

-

Frontiers in Oncology. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Cellular Mechanisms Controlling Caspase Activation and Function. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Oncotarget. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]

-

BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

PubMed. (2005). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

-

ResearchGate. (2018). Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Retrieved from [Link]

-

University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

PubMed. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Portland Press. (2008). Caspase activation cascades in apoptosis. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). PI3K/AKT mediated signaling promotes cell survival. Retrieved from [Link]

-

Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

-

YouTube. (2022). Annexin V for early stage apoptosis detection. Retrieved from [Link]

Sources

- 1. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Cytotoxic Effects of the New Synthetic Isothiocyanate CM9 and Its Fullerene Derivative on Human T-Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 10. 2,5-Dichlorophenyl isothiocyanate | 3386-42-3 | Benchchem [benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. portlandpress.com [portlandpress.com]

- 20. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Caspase Cleavage and Activation in Apoptosis | R&D Systems [rndsystems.com]

- 24. Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 26. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oncotarget.com [oncotarget.com]

- 28. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2,5-Dichlorophenyl Isothiocyanate (2,5-DCPITC) in Solid-Phase Synthesis

Executive Summary

2,5-Dichlorophenyl isothiocyanate (2,5-DCPITC) represents a distinct class of electron-deficient aryl isothiocyanates utilized in Solid-Phase Organic Synthesis (SPOS). While Phenyl Isothiocyanate (PITC) remains the standard for Edman degradation, the 2,5-dichloro analog offers superior electrophilicity and a unique lipophilic pharmacophore.

This guide details the application of 2,5-DCPITC not merely as a sequencing reagent, but as a high-reactivity "linchpin" reagent for the divergent synthesis of small-molecule libraries. Specifically, it facilitates the rapid generation of resin-bound thioureas , which serve as precursors for 2-aminothiazoles , guanidines , and thiohydantoins .

Key Advantages of 2,5-DCPITC

-

Enhanced Electrophilicity: The inductive effect of the two chlorine atoms (positions 2,5) significantly increases the reactivity of the isothiocyanate carbon compared to unsubstituted PITC, ensuring rapid coupling even with sterically hindered resin-bound amines.

-

Analytical Validation: The distinct isotopic signature of the two chlorine atoms (

Cl/ -

Pharmacophoric Value: The 2,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, frequently associated with enhanced lipophilicity and metabolic stability in kinase inhibitors and antimicrobial agents.

Mechanistic Workflow & Logic

The utility of 2,5-DCPITC relies on the nucleophilic attack of a resin-bound amine on the central carbon of the isothiocyanate group. This forms a stable thiourea linkage. From this "branch point," the synthesis can diverge into multiple heterocyclic scaffolds.

Divergent Synthesis Pathway

Figure 1: Divergent synthesis workflow using 2,5-DCPITC as the core electrophile. The intermediate thiourea serves as a versatile precursor for three distinct chemical classes.

Experimental Protocols

Protocol A: Resin-Bound Thiourea Formation

Objective: Quantitative conversion of resin-bound primary amines to N-(2,5-dichlorophenyl) thioureas.

Reagents:

-

Resin: Rink Amide or Wang resin (0.5 – 0.8 mmol/g loading).

-

Reagent: 2,5-Dichlorophenyl isothiocyanate (5.0 equivalents).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if resin swelling requires).

-

Base: Diisopropylethylamine (DIPEA) (5.0 equivalents).

Step-by-Step Methodology:

-

Swelling: Place 100 mg of amine-functionalized resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 minutes. Drain.

-

Coupling Solution: Dissolve 2,5-DCPITC (5 eq) and DIPEA (5 eq) in 1.5 mL of DCM/DMF (4:1 v/v).

-

Expert Insight: The addition of DMF improves the solubility of the thiourea product, preventing aggregation on the resin surface which can hinder subsequent steps.

-

-

Reaction: Draw the coupling solution into the syringe. Cap and shake at room temperature for 2 hours .

-

Note: While PITC often requires 4–6 hours or overnight, the electron-withdrawing chlorines on 2,5-DCPITC accelerate this reaction significantly.

-

-

Washing: Drain the reactor. Wash resin with DMF (3x), DCM (3x), and MeOH (2x).

-

Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless bead indicates complete consumption of the amine. If blue, repeat the coupling for 1 hour.

Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch Cyclization)

Objective: Cyclization of the thiourea intermediate into a thiazole ring using an α-haloketone.[1]

Reagents:

-

Resin-bound 2,5-dichlorophenyl thiourea (from Protocol A).

-

α-Bromoketone (e.g., phenacyl bromide) (5.0 equivalents).

-

Solvent: DMF.[2]

Step-by-Step Methodology:

-

Preparation: Suspend the thiourea-resin in DMF (2 mL).

-

Addition: Add the α-bromoketone (5 eq) directly to the suspension.

-

Cyclization: Heat the reaction vessel to 70°C for 4 hours with agitation.

-

Caution: Ensure the reaction vessel is sealed properly to prevent solvent evaporation.

-

-

Washing: Wash extensively with DMF (5x) to remove excess bromoketone (which is a lachrymator).

-

Cleavage: Cleave the final product from the resin using 95% TFA/2.5% TIS/2.5% H2O (for Rink Amide) for 2 hours.

-